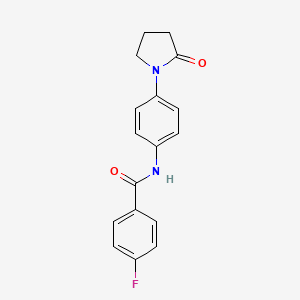

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound with the molecular formula C17H15FN2O2. It is a member of the class of compounds known as phenylpyrrolidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have not been found in the literature, the pyrrolidine ring in its structure is known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Scientific Research Applications

Nonlinear Optical (NLO) Properties

The compound’s structural and nonlinear optical properties have been studied extensively. Researchers have explored its potential as a material for NLO applications. Nonlinear optical materials are crucial for devices like solar energy collectors, optoelectronic devices, and clean energy technologies .

Ligand for Metal Complexes

Schiff bases (SBs) containing imine or azomethine (–C=N–) groups are versatile ligands. This compound, being a Schiff base, can readily form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and molecular recognition .

Anticancer and Antimicrobial Activities

Benzohydrazide derivatives, including this compound, have shown promise as potential inhibitors of prostate cancer. Additionally, they exhibit antimicrobial and antitubercular activities. Understanding their molecular interactions and reactivity features is essential for drug development .

Crystal Stabilization via Hydrogen Bonding

The crystal structure of benzohydrazide monohydrate derivatives, including this compound, involves hydrogen bonding. These interactions contribute to the stabilization of materials. Such insights are valuable for designing novel materials with specific properties .

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited these properties .

Bio-Functional Hybrid Compounds

In related research, a bio-functional hybrid compound was synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. The resulting compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, was characterized and may have interesting biological applications .

Future Directions

The future directions in the study of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide and similar compounds could involve increasing the selectivity toward specific receptors by the structural variation of the pyracetam pharmacophore . This could lead to the development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

4-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(10-8-14)20-11-1-2-16(20)21/h3-10H,1-2,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXWSZUDYBLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)

![4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B2600177.png)